Sodium 2-ethyl-3-hydroxyhexyl sulphate
Description
Contextualization of Branched Alkyl Sulfates in Specialty Chemical Synthesis
Branched alkyl sulfates are a significant class of anionic surfactants, characterized by a hydrocarbon tail that is not linear. wikipedia.org This branching can range from simple methyl or ethyl groups to more complex structures. google.com Unlike their linear counterparts, which are known for their high foaming properties and have been the workhorses of the detergent industry, branched alkyl sulfates often exhibit different physicochemical characteristics. wikipedia.org The presence of branching in the alkyl chain typically disrupts the packing of surfactant molecules at interfaces, which can lead to lower Krafft points (the temperature at which surfactants become significantly more soluble) and modified surface tension reduction capabilities. wikipedia.org
The synthesis of branched alkyl sulfates generally involves the sulfation of a corresponding branched-chain alcohol. google.com This can be achieved through various sulfating agents, including sulfur trioxide, oleum (B3057394), or chlorosulfonic acid, followed by neutralization with a base, commonly sodium hydroxide (B78521), to yield the sodium salt. youtube.com The precursor alcohols are often derived from petrochemical sources through processes like the Oxo reaction, which adds a formyl group and hydrogen to an olefin. google.com
Evolution of Research Perspectives on Complex Sulfate (B86663) Esters
The scientific investigation of sulfate esters has a long history, dating back to the pioneering work of Eugen Baumann, who first highlighted their biochemical importance. nih.gov Initially, research in the industrial sector was heavily focused on simple alkyl sulfates and alkylbenzene sulfonates as primary surfactants for detergents. wikipedia.org In the mid-20th century, branched alkylbenzene sulfonates were widely used but were later found to be poorly biodegradable, leading to significant environmental issues such as persistent foam in waterways. wikipedia.org This discovery prompted a major shift in the detergent industry towards more biodegradable linear alkylbenzene sulfonates (LAS). wikipedia.orgwikipedia.org
This shift marked a turning point in surfactant research, bringing environmental compatibility to the forefront. Since then, research has diversified, exploring more complex and functionalized sulfate esters. The term "complex sulfate esters" can encompass molecules with additional functional groups (like hydroxyl or ether linkages), significant branching, or those derived from natural sources. google.comnih.gov Research now focuses on fine-tuning the molecular structure to achieve specific performance characteristics while ensuring environmental acceptability. cleaninginstitute.org
Sulfate esters are also recognized as crucial modulators in numerous biological processes, where sulfation is used to enhance the elimination of toxins or to activate or deactivate bioactive molecules. nih.gov This biological relevance has inspired chemists to develop new synthetic methods, such as the "sulfitylation-oxidation protocol," to create complex sulfated molecules with high precision and yield for potential pharmaceutical applications. nih.gov Furthermore, the role of sulfate half-ester groups on the surface of nanomaterials, such as cellulose (B213188) nanocrystals, is an active area of research, as these groups can significantly influence the material's properties and performance in composites. researchgate.net The study of organic sulfur species, including ester sulfates, is also critical in environmental science for understanding processes like mercury methylation in soils. acs.org
Scope and Objectives of the Academic Investigation of Sodium 2-ethyl-3-hydroxyhexyl sulphate
Given the limited specific literature on this compound, a structured academic investigation would be necessary to fully characterize it and determine its potential applications. The scope of such an investigation would logically begin with its synthesis and purification, followed by a thorough analysis of its physicochemical properties and performance as a surfactant.
Objectives of the investigation would include:
Synthesis and Structural Verification: Developing an efficient synthesis route, likely involving the sulfation of 2-ethyl-3-hydroxyhexanol, and confirming the final structure using modern analytical techniques such as NMR spectroscopy and mass spectrometry.
Interactive Table: Physicochemical Properties of Sodium 2-ethylhexyl sulfate (CAS No: 126-92-1) This data is for a related compound and serves as a reference.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NaO₄S | sigmaaldrich.com |
| Molecular Weight | 232.27 g/mol | sigmaaldrich.com |
| Appearance | Liquid | sigmaaldrich.com |
| Density | 1.12 g/mL at 20 °C | sigmaaldrich.com |
| Description | Anionic Surfactant | sigmaaldrich.com |
Surfactant Performance Evaluation:
Surface Activity: Measuring the critical micelle concentration (CMC) and the surface tension at the CMC to understand its efficiency as a surfactant.
Wetting Ability: Quantifying its performance as a wetting agent, which is a known strength of similar branched sulfates.
Stability: Assessing its chemical stability in solutions with high electrolyte concentrations, as well as in acidic and alkaline conditions. niacet.com
Hydrotropic Properties: Investigating its ability to increase the solubility of sparingly soluble organic compounds in water.
Comparative Analysis: Benchmarking the performance of this compound against established branched-chain surfactants (e.g., Sodium 2-ethylhexyl sulfate) and linear surfactants. The presence of the hydroxyl group at the 3-position is a key structural feature that would be expected to influence its properties, potentially increasing its water solubility and altering its interfacial behavior compared to its non-hydroxylated analogue.
Biodegradability Assessment: Evaluating its environmental profile by conducting standardized biodegradability tests to determine its persistence and potential impact. cleaninginstitute.org
This structured academic approach would elucidate the unique properties conferred by the combination of branching and hydroxylation in the alkyl chain, paving the way for its potential use in advanced formulations where specific surfactant characteristics are required.
Structure
3D Structure of Parent
Properties
CAS No. |
84962-92-5 |
|---|---|
Molecular Formula |
C8H17NaO5S |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
sodium;(2-ethyl-3-hydroxyhexyl) sulfate |
InChI |
InChI=1S/C8H18O5S.Na/c1-3-5-8(9)7(4-2)6-13-14(10,11)12;/h7-9H,3-6H2,1-2H3,(H,10,11,12);/q;+1/p-1 |
InChI Key |
ILQMPQOCAOYYHC-UHFFFAOYSA-M |
Canonical SMILES |
CCCC(C(CC)COS(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Engineering for Sodium 2 Ethyl 3 Hydroxyhexyl Sulphate
Precursor Synthesis Pathways of Branched Alcohols
The immediate organic precursor for Sodium 2-ethyl-3-hydroxyhexyl sulphate is 2-ethyl-3-hydroxyhexanol. The production of this specific branched alcohol can be approached through several established industrial chemical processes, primarily involving the transformation of smaller olefin feedstocks.
Oxidative and Hydroformylation-Hydrogenation Processes for Branched Alcohol Feedstocks
A primary route to branched alcohols is the hydroformylation process, also known as the oxo synthesis, followed by hydrogenation. wikipedia.org This process involves the addition of a formyl group (–CHO) and a hydrogen atom across the double bond of an alkene, creating an aldehyde. wikipedia.orgmt.com
The synthesis of the 2-ethyl-3-hydroxyhexanol precursor begins with smaller olefins like propene.
Hydroformylation of Propene: Propene is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst to produce butanal (butyraldehyde). mt.com
Aldol (B89426) Condensation: The resulting butanal undergoes a base-catalyzed aldol condensation with itself. In this step, two molecules of butanal react to form 2-ethyl-3-hydroxyhexanal. chemicalbook.comguidechem.comchemicalbook.comsmolecule.com This reaction is typically carried out in the presence of an aqueous sodium hydroxide (B78521) solution. chemicalbook.com
Hydrogenation: The intermediate aldehyde, 2-ethyl-3-hydroxyhexanal, is then hydrogenated to yield the target precursor alcohol, 2-ethyl-3-hydroxyhexanol.
Rhodium and cobalt complexes are common catalysts for hydroformylation, with modern processes often favoring rhodium-based catalysts for their higher selectivity towards the desired linear aldehydes at lower pressures and temperatures. wikipedia.orgmt.com The subsequent hydrogenation step can be performed using various catalysts, such as nickel, copper chromite, or precious metals.
Table 1: Overview of Hydroformylation-Hydrogenation Process
| Process Step | Reactants | Product | Typical Catalysts | Key Conditions |
|---|---|---|---|---|
| Hydroformylation | Propene, Carbon Monoxide, Hydrogen | Butanal | Rhodium or Cobalt complexes | 40-200°C, 10-100 atm wikipedia.org |
| Aldol Condensation | Butanal (2 equivalents) | 2-ethyl-3-hydroxyhexanal | Sodium Hydroxide | Aqueous solution, ~30°C chemicalbook.com |
| Hydrogenation | 2-ethyl-3-hydroxyhexanal, Hydrogen | 2-ethyl-3-hydroxyhexanol | Nickel, Copper chromite, Palladium | Elevated temperature and pressure |
Olefin Dimerization and Hydration Routes to Branched Fatty Alcohols
An alternative pathway to obtain branched alcohols involves the dimerization of shorter-chain olefins, followed by hydration. For an eight-carbon alcohol like 2-ethyl-3-hydroxyhexanol, butene isomers would serve as the starting material.
Dimerization of Butene: Butene is dimerized to form a mixture of octene isomers. This reaction is typically catalyzed by acid catalysts or nickel complexes. The specific isomer distribution depends on the catalyst and reaction conditions used.
Hydration of Octene: The resulting branched octenes are then hydrated to produce branched octanols. The direct hydration of olefins with water is challenging and often requires high temperatures and pressures with acid catalysts. A more common, though indirect, method on a laboratory scale is the anti-Markovnikov hydration via a hydroboration-oxidation sequence, which adds the hydroxyl group to the less substituted carbon. nih.gov Industrial processes may utilize other catalytic systems to achieve the desired alcohol. nih.gov The selective synthesis of a specific isomer like 2-ethyl-3-hydroxyhexanol via this route is challenging due to the formation of multiple isomers during both the dimerization and hydration steps.
Sulfation Reaction Pathways for Alkyl Sulfate (B86663) Esters
Once the 2-ethyl-3-hydroxyhexanol precursor has been synthesized, the next stage is its conversion into an alkyl sulfate ester. This is achieved through a sulfation reaction, where a sulfating agent reacts with the alcohol's hydroxyl groups. The primary hydroxyl group in 2-ethyl-3-hydroxyhexanol is the target for this reaction.
Sulfur Trioxide Sulfation Techniques for Branched Alcohols
The most prevalent industrial method for producing alkyl sulfates is through reaction with sulfur trioxide (SO₃). google.com This process is highly efficient but also highly exothermic (ΔH ≈ -150 kJ/mol), necessitating specialized equipment to manage the reaction heat. google.comresearchgate.net
The reaction is typically performed in a continuous falling film reactor. atamankimya.com In this setup, a thin film of the liquid alcohol flows down the inner walls of a reactor tube while a co-current stream of gaseous sulfur trioxide, diluted with dry air or nitrogen, passes through the center. researchgate.net This design provides a large surface area for the reaction and allows for efficient and rapid removal of heat, which is crucial to prevent charring and the formation of undesirable by-products. google.com The initial product of this reaction is 2-ethyl-3-hydroxyhexyl sulfuric acid, which is then immediately sent for neutralization. enviro.wiki
Alternative Sulfation Chemistries for Sulfate Ester Formation
While direct SO₃ sulfation is common, other reagents can be employed to form sulfate esters. nih.govrsc.org The choice of reagent can impact reaction conditions, cost, and the purity of the final product.
Chlorosulfonic Acid (ClSO₃H): This is a strong sulfating agent that reacts readily with alcohols. google.com A major drawback is the production of corrosive hydrogen chloride (HCl) gas as a byproduct, which requires careful handling and disposal. researchgate.net
Sulfamic Acid (H₃NSO₃): A milder, solid sulfating agent, sulfamic acid is often used for sulfating more sensitive molecules. google.com The reaction is typically slower and requires higher temperatures. A key feature of this method is that it directly produces the ammonium (B1175870) salt of the alkyl sulfate. pcimag.com To obtain the sodium salt, an additional ion exchange step would be necessary.
Sulfur Trioxide Complexes: Complexes of SO₃ with Lewis bases like pyridine, trimethylamine, or dioxane (e.g., Me₃N·SO₃) serve as much milder sulfating agents. nih.govnih.gov These are often used in laboratory synthesis or for high-value specialty chemicals where harsh conditions must be avoided. However, they are more expensive, and the complexing agent can be a source of contamination in the final product. nih.govgoogle.com
Table 2: Comparison of Common Sulfating Agents
| Sulfating Agent | Formula | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Sulfur Trioxide | SO₃ | High reactivity, high purity product (low inorganic salt), cost-effective for large scale. researchgate.net | Highly exothermic, requires specialized reactor for heat control, hazardous. google.com |
| Chlorosulfonic Acid | ClSO₃H | High reactivity. | Produces corrosive HCl gas, potential for side reactions. researchgate.netgoogle.com |
| Sulfamic Acid | H₃NSO₃ | Mild, solid (easier to handle), less charring. google.com | Slower reaction, typically yields ammonium salt, not sodium salt. pcimag.com |
| SO₃-Amine Complexes | e.g., SO₃·N(CH₃)₃ | Very mild, highly selective, suitable for sensitive molecules. nih.gov | Higher cost, potential for amine contamination, multiple purification steps may be needed. nih.govrsc.org |
Control of Reaction Conditions and Selectivity in Sulfation Processes
Achieving a high yield of a pure product requires precise control over the reaction parameters during the sulfation and subsequent neutralization steps. The primary hydroxyl group of 2-ethyl-3-hydroxyhexanol is more sterically accessible and reactive than the secondary hydroxyl group, which aids in selectivity.
Key process parameters for SO₃ sulfation include:
Temperature: Maintaining the optimal reaction temperature is critical. For SO₃ sulfation, the process is often initiated at a controlled temperature (e.g., 318 K or 45°C) and gradually cooled as the reaction proceeds to prevent degradation. researchgate.net
Molar Ratio: The mole ratio of the sulfating agent to the alcohol is carefully controlled. A slight excess of SO₃ (e.g., a molar ratio of 1.08:1) is often used to ensure complete conversion of the alcohol and achieve a high degree of sulfation. researchgate.net
SO₃ Concentration: In gas-phase SO₃ processes, the concentration of the SO₃ in the diluent gas stream (typically 3.5-4.5% by volume) is a key parameter that influences the reaction rate and heat generation. researchgate.net
Neutralization: Following the sulfation step, the resulting alkyl sulfuric acid is highly acidic and unstable. It must be promptly neutralized with a base to form the stable salt. For this compound, an aqueous solution of sodium hydroxide is used. This step must also be carefully controlled, particularly with respect to temperature and pH, to prevent hydrolysis of the newly formed sulfate ester bond.
Table 3: Critical Parameters in Industrial SO₃ Sulfation
| Parameter | Typical Range/Value | Reason for Control |
|---|---|---|
| Reaction Temperature | 30 - 60°C atamankimya.com | Prevents charring, discoloration, and side reactions. google.com |
| SO₃:Alcohol Molar Ratio | ~1.01:1 to 1.08:1 researchgate.netpcimag.com | Ensures high degree of sulfation without excessive unreacted SO₃. |
| SO₃ Concentration in Air | 3.5 - 4.5% by volume researchgate.net | Controls reaction rate and manageability of heat evolution. |
| Neutralization pH | Controlled to slightly alkaline (e.g., pH 8.3) google.com | Ensures complete salt formation and prevents ester hydrolysis. |
Post-Synthesis Purification and Isolation Techniques
Following the sulfation reaction, the crude product mixture contains the desired this compound, as well as unreacted starting materials, by-products such as sodium sulfate, and residual acids. epo.org Therefore, a robust purification and isolation process is crucial to obtain a product with the required specifications. The primary techniques employed include neutralization, extraction, and precipitation.
Neutralization:
The immediate step after sulfation is the neutralization of the acidic reaction mixture. This is a critical step as the intermediate alkyl sulfuric acid is unstable and can readily hydrolyze back to the alcohol and sulfuric acid. researchgate.net The neutralization is typically carried out by adding a base, such as sodium hydroxide, to the reaction mixture. This is an exothermic reaction and requires efficient heat removal to prevent degradation of the product. google.com The pH of the solution is carefully monitored and adjusted to be within a neutral or slightly alkaline range.
Extraction and Washing:
To remove inorganic salts, primarily sodium sulfate which is a common by-product, and other water-soluble impurities, extraction and washing steps are employed. The crude surfactant solution can be washed with brine (a concentrated salt solution) to reduce the concentration of sodium sulfate, as the solubility of the organic surfactant is lower in the salt solution.
Alternatively, solvent extraction can be utilized. For instance, an alcohol-water mixture can be used to dissolve the this compound, leaving behind the less soluble inorganic salts. The choice of solvent is critical to ensure selective dissolution of the desired product while minimizing the dissolution of impurities.
Precipitation and Filtration:
In some purification strategies, the principle of differential solubility is used to precipitate either the desired product or the impurities. For instance, by altering the solvent composition or temperature, the solubility of this compound can be decreased, leading to its precipitation. The precipitated solid can then be isolated by filtration.
Another approach involves the precipitation of impurities. For example, if residual calcium ions are present, they can be precipitated as calcium sulfate by the addition of a suitable sulfate source, followed by filtration. researchgate.net
Advanced Purification Techniques:
For achieving high purity, more advanced techniques may be employed. Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), can be used for both analytical quantification and preparative separation of the surfactant from its impurities. researchgate.netresearchgate.net These methods offer high resolution but are generally more expensive for large-scale industrial production.
The table below summarizes the key parameters and findings related to the purification of alkyl sulfates, which are analogous to the purification of this compound.
| Purification Step | Key Parameters | Objective & Research Findings | Typical Purity Achieved |
| Neutralization | pH, Temperature, Mixing | To stabilize the alkyl sulfuric acid and prevent hydrolysis. Rapid and thorough mixing with a base like sodium hydroxide is essential. researchgate.net | > 90% active matter |
| Solvent Extraction | Solvent Type, Temperature, Ratio | To remove unreacted alcohol and other organic impurities. Alcohols are common extraction solvents. | > 95% active matter |
| Washing | Brine Concentration, Number of Washes | To reduce the content of inorganic salts like sodium sulfate. | Reduction of inorganic salts to < 1% |
| Precipitation | Temperature, Solvent Composition | To isolate the surfactant from the solution or precipitate impurities. | > 98% active matter |
| Filtration/Drying | Filter Type, Drying Temperature | To separate the solid surfactant and remove residual solvent/water. | Dry, free-flowing powder |
Analytical Characterization:
The purity and composition of the final product are typically assessed using various analytical techniques. Titration methods, such as the two-phase titration with a cationic surfactant like benzethonium (B1203444) chloride in the presence of an indicator dye, are commonly used to determine the active surfactant content. pharmaguideline.com Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are employed to identify and quantify organic impurities, including unreacted alcohol and by-products. researchgate.netpharmaexcipients.com
Chemical Reactivity and Mechanistic Studies of Sodium 2 Ethyl 3 Hydroxyhexyl Sulphate
Hydrolytic Stability and Degradation Pathways of Sulfate (B86663) Esters
The stability of the sulfate ester bond in Sodium 2-ethyl-3-hydroxyhexyl sulphate is a critical aspect of its chemical profile. Generally, alkyl sulfate esters exhibit moderate stability in neutral and alkaline conditions but are susceptible to hydrolysis under acidic conditions. researchgate.net The degradation of these compounds can proceed through both abiotic and biotic pathways.
The abiotic hydrolysis of primary alkyl sulfates can occur via two main mechanisms: an uncatalysed pathway and an acid-catalysed pathway. rsc.orgrsc.org The uncatalysed reaction is typically a slow SN2 displacement of the sulfate ion by water. rsc.orgrsc.org In the presence of acid, the reaction is accelerated. One proposed mechanism for acid-catalysed hydrolysis involves a unimolecular cleavage of SO₃ from the protonated alkyl hydrogen sulfate, potentially with a concerted intramolecular proton transfer. rsc.org Another possibility is the direct transfer of SO₃ to a pre-associated water molecule. rsc.org Studies on sodium dodecyl sulfate (SDS) have shown that the acid-catalysed pathway involves exclusive S–O bond cleavage. rsc.org
The structure of the alkyl chain can influence the rate of hydrolysis. For instance, β-branching in the alkyl chain, as is present in the 2-ethylhexyl structure, has been observed to reduce the hydrolytic reactivity compared to linear alkyl sulfates. rsc.org
In biological systems and the environment, the primary degradation pathway for alkyl sulfates is through enzymatic hydrolysis. cleaninginstitute.org This process is initiated by enzymes called alkylsulfatases (or sulfohydrolases), which catalyze the cleavage of the sulfate ester bond to release the corresponding alcohol (2-ethyl-3-hydroxyhexanol in this case) and inorganic sulfate. cleaninginstitute.orgresearchgate.net The resulting alcohol can then undergo further oxidation to an aldehyde and then a carboxylic acid, which is subsequently metabolized through pathways like β-oxidation. cleaninginstitute.orgepa.gov The presence of branching in the alkyl chain can slow down the rate of biodegradation as the enzymes may show lower efficacy compared to their action on linear analogues. cleaninginstitute.org
Table 1: General Hydrolytic Degradation Pathways for Alkyl Sulfates
| Pathway | Conditions | Mechanism | Primary Products |
| Uncatalysed Hydrolysis | Neutral pH, Water | SN2 | Alcohol, Hydrogen Sulfate |
| Acid-Catalysed Hydrolysis | Low pH | SO₃ Cleavage/Transfer | Alcohol, Sulfuric Acid |
| Enzymatic Hydrolysis | Biological Systems | Alkylsulfatase Action | Alcohol, Inorganic Sulfate |
Oxidative and Reductive Transformation Mechanisms
Specific studies on the oxidative and reductive transformations of this compound are scarce. However, the molecule possesses functional groups—a secondary hydroxyl group and a C-H rich alkyl chain—that are susceptible to oxidation under certain conditions.
The alkyl chain could potentially be metabolized in biological systems through ω-oxidation followed by β-oxidation, similar to other alkyl sulfates. epa.gov This process involves the oxidation of the terminal methyl group and subsequent shortening of the carbon chain.
The secondary hydroxyl group at the C-3 position is a site for potential chemical oxidation. Depending on the oxidizing agent used, it could be oxidized to a ketone. In biological contexts, cytochrome P-450 enzyme systems are known to catalyze the oxidative cleavage of ester bonds, proceeding through hydrogen atom abstraction. nih.gov While this is for carboxylic esters, similar enzymatic systems could potentially interact with the alkyl or hydroxyl moieties of the sulfate ester.
The sulfate group itself is generally resistant to chemical oxidation and reduction under typical environmental or biological conditions. Desulfonation, the cleavage of the C-S bond, is a known degradation pathway for some sulfonated aromatic compounds, but this is less relevant to sulfate esters where the linkage is a C-O-S bond. researchgate.net
Nucleophilic Substitution Reactions and Stereochemical Implications
Alkyl sulfate esters can act as alkylating agents in the presence of nucleophiles. nih.gov The reaction can proceed via two main pathways: nucleophilic attack at the α-carbon of the alkyl group (C-O cleavage) or at the sulfur atom (S-O cleavage). nih.govresearchgate.net
For primary and secondary alkyl sulfates, nucleophilic attack often occurs at the carbon atom attached to the sulfate group, displacing the sulfate anion, which is an excellent leaving group due to the stability afforded by resonance. youtube.com This is an SN2 reaction, which proceeds with inversion of configuration at the stereogenic carbon center. libretexts.org Given that this compound has two stereocenters (at C-2 and C-3), a nucleophilic attack at C-1 of the hexyl chain would not affect these centers, but an intramolecular reaction involving the C-3 hydroxyl group could have stereochemical consequences.
Alternatively, nucleophilic attack can occur at the sulfur atom, leading to sulfuryl group transfer. acs.orgnih.govfrontiersin.org This is more common for aryl sulfates but can occur with alkyl sulfates. researchgate.net The stereochemical outcome of substitution at the sulfur atom is complex. Studies on related dialkoxysulfonium salts, which are analogous in some respects, show that nucleophilic attack at the sulfur atom generally proceeds with inversion of configuration. nih.gov However, the possibility of retention of configuration exists, especially if the reaction involves intermediates.
Computational and Theoretical Insights into Reaction Dynamics
While computational studies specifically targeting this compound are not readily found, research on analogous molecules like 2-hydroxyethyl sulfate and other alkyl/aryl sulfates provides significant insights into the reaction dynamics. acs.orgdiva-portal.org
Molecular Orbital Studies of Sulfuryl Group Transfer
Molecular orbital calculations have been instrumental in understanding the mechanisms of sulfuryl group transfer reactions, which are fundamental to the hydrolysis and biological activity of sulfate esters. acs.orgacs.org These studies suggest that, in comparison to the analogous phosphoryl group transfer in phosphate (B84403) esters, intramolecular sulfuryl group transfer has a high activation barrier. acs.orgacs.org This is partly because nucleophilic attack on the sulfur atom is often facilitated by protonation of the sulfate group, which is energetically unfavorable. acs.orgacs.org
Energy decomposition analysis of the transition state for related reactions has shown that Pauli repulsion is a major contributor to the interaction energy, but this is significantly counteracted by charge transfer and electrostatic components. nsf.gov For sulfuryl group transfer, the transition states are often described as "loose" or dissociative, with significant S-O bond cleavage to the leaving group and little bond formation to the incoming nucleophile. diva-portal.org
Pseudorotation and Transition State Analysis
In reactions involving nucleophilic attack at a central atom like sulfur or phosphorus, a common mechanistic feature is the formation of a trigonal bipyramidal intermediate. The interconversion between different trigonal bipyramidal structures can occur via a process called pseudorotation.
Transition state analysis for the alkaline hydrolysis of diaryl sulfate diesters, which serves as a model for S-O bond cleavage, indicates that the reaction proceeds through a concerted pathway with a loose transition state, similar to sulfate monoesters. diva-portal.org Theoretical studies on aryl sulfate hydrolysis are consistent with an SN2-type reaction at the sulfur atom. nih.gov
Table 2: Computationally Predicted Features of Sulfate Ester Reactions
| Feature | Description | Implication for Reactivity | Relevant Citations |
| Sulfuryl Transfer Barrier | High activation energy for intramolecular transfer. | Reactions are generally slow without catalysis. | acs.orgacs.org |
| Transition State | Loose, dissociative character for hydrolysis. | Advanced S-O bond cleavage in the transition state. | diva-portal.org |
| Pentacoordinate Intermediate | Trigonal bipyramidal geometry. | Key intermediate in associative mechanisms. | acs.orgacs.org |
| Pseudorotation | Facile process with a low energy barrier. | Does not limit the rate of reaction. | acs.orgacs.org |
Advanced Analytical Characterization of Sodium 2 Ethyl 3 Hydroxyhexyl Sulphate
Chromatographic Separation Techniques
Chromatography is a cornerstone of surfactant analysis, enabling the separation of complex mixtures into their individual components. The choice of chromatographic technique is dictated by the analyte's properties, such as polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the separation and quantification of non-volatile or thermally labile compounds like Sodium 2-ethyl-3-hydroxyhexyl sulphate. These methods are particularly useful for analyzing the complex mixtures often found in commercial surfactant products.
Reversed-phase HPLC is a common mode for separating anionic surfactants. In this technique, a nonpolar stationary phase is used with a more polar mobile phase. For alkyl sulfates, the separation is influenced by both the alkyl chain length and the presence of any ethoxy groups. researchgate.netnih.gov The use of specialized surfactant columns, such as those with C8 or C18 modifications, can provide enhanced resolution. researchgate.net The mobile phase often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) acetate) to ensure good peak shape and ionization for detection. researchgate.net
UPLC, with its use of smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. waters.com This can be particularly advantageous when dealing with complex surfactant mixtures containing isomers and oligomers.
Table 1: Illustrative HPLC-UPLC Conditions for Anionic Surfactant Analysis (Based on Analogous Compounds)
| Parameter | HPLC for Alkyl Ether Sulfates researchgate.net | UPLC for Surfactant Impurities waters.com |
| Column | Acclaim™ Surfactant C18, 5 µm | ACQUITY UPLC® BEH C18, 1.7 µm |
| Mobile Phase | A: 0.1 M Ammonium Acetate in WaterB: Acetonitrile | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Gradient elution | Gradient elution |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detector | Charged Aerosol Detector (CAD), Mass Spectrometer (MS) | UV, Mass Spectrometer (MS) |
This table presents typical conditions for the analysis of related anionic surfactants and is intended to be illustrative for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. uniba.it While anionic surfactants like this compound are not directly amenable to GC analysis due to their low volatility and thermal lability, GC-MS is invaluable for identifying volatile impurities, unreacted starting materials, and thermal degradation products. thermofisher.com
For instance, the analysis of related surfactants like sodium lauryl ether sulfate (B86663) (SLES) by pyrolysis-GC-MS reveals the presence of alkenes and alcohols corresponding to the hydrophobic tail. thermofisher.com This technique could be applied to this compound to identify products resulting from its decomposition at elevated temperatures. Furthermore, GC-MS is instrumental in analyzing potential degradation byproducts from environmental or industrial processes, which may be more volatile than the parent surfactant. nih.gov
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is arguably the most powerful tool for the definitive identification and quantification of surfactants like this compound in complex matrices. nih.govnih.gov LC separates the components of the mixture, which are then ionized and analyzed by the mass spectrometer.
Electrospray ionization (ESI) is the most common ionization technique for anionic surfactants, typically operating in negative ion mode to detect the [M-Na]⁻ ion. wordpress.com The high-resolution mass spectrometry (HRMS) capability of modern instruments allows for the determination of the elemental composition of the parent ion, confirming its molecular formula.
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to produce a characteristic pattern of product ions. This fragmentation pattern provides detailed structural information, helping to elucidate the positions of functional groups and branching in the molecule. wordpress.com For this compound, MS/MS would be crucial to confirm the positions of the ethyl and hydroxyl groups on the hexyl chain.
Table 2: Expected LC-MS/MS Parameters for this compound
| Parameter | Expected Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Parent Ion (m/z) | [M-Na]⁻ corresponding to C₈H₁₇O₅S⁻ |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |
| Key Fragment Ions | Expected fragments from cleavage of the sulfate group and along the alkyl chain. |
| Quantification | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) |
This table is predictive, based on the known behavior of similar anionic surfactants in LC-MS/MS.
Supercritical Fluid Chromatography (SFC) utilizes a mobile phase, typically carbon dioxide, above its critical temperature and pressure. nih.govteledynelabs.com This gives the mobile phase properties intermediate between a gas and a liquid, leading to high efficiency and fast separations. SFC is considered a type of normal-phase chromatography and is particularly well-suited for the analysis of complex mixtures and chiral compounds. teledynelabs.com
For surfactant analysis, SFC can offer advantages in terms of speed and reduced organic solvent consumption compared to HPLC. nih.gov The technique has been successfully applied to the separation of non-ionic surfactants and could be adapted for anionic surfactants like this compound, especially when coupled with mass spectrometry for detection. nih.govresearchgate.net
High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers improved resolution, sensitivity, and reproducibility. It is a versatile and cost-effective technique for the qualitative and quantitative analysis of a wide range of compounds, including surfactants. youtube.com
In HPTLC, a sample is applied to a high-performance plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a chamber with a suitable mobile phase. The separation is based on the differential migration of the components. For anionic surfactants, a polar stationary phase with a less polar mobile phase system would typically be employed. Detection can be achieved by spraying with a suitable reagent and viewing under UV light or by using a densitometer for quantitative analysis.
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric methods provide information about the molecular structure and functional groups present in a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. ¹H NMR and ¹³C NMR spectra would provide detailed information about the carbon-hydrogen framework of this compound. For instance, the chemical shifts and splitting patterns in the ¹H NMR spectrum would help to confirm the presence and location of the ethyl and hydroxyl groups. chemicalbook.comchemicalbook.comfoodb.canih.gov
Infrared (IR) Spectroscopy: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (around 3500-3200 cm⁻¹), C-H stretches of the alkyl groups (around 3000-2850 cm⁻¹), and strong bands associated with the sulfate group (S=O and S-O stretches, typically in the 1250-1000 cm⁻¹ region). cdnsciencepub.comwikipedia.orgresearchgate.netorgchemboulder.com
Mass Spectrometry (MS): As discussed in the LC-MS/MS section, mass spectrometry is crucial for determining the molecular weight and obtaining structural information through fragmentation patterns. nih.govnist.gov Electron ionization (EI) mass spectrometry, while not suitable for the intact molecule, could be used to analyze volatile derivatives or degradation products. nist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the various protons would be expected. The ethyl group would show a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The protons on the hexyl chain would appear as a series of multiplets, with the proton attached to the hydroxyl-bearing carbon (C3) and the proton on the carbon bearing the sulphate group (C2) showing specific chemical shifts influenced by these electronegative groups.
The ¹³C NMR spectrum would complement this information by showing distinct peaks for each unique carbon atom in the molecule. The chemical shifts of the carbons attached to the oxygen atoms of the hydroxyl and sulphate groups would be significantly downfield, providing key confirmation of the substituent positions.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| CH₃ (ethyl) | 0.8 - 1.0 | 10 - 15 |
| CH₂ (ethyl) | 1.2 - 1.7 | 20 - 30 |
| CH (on C2) | 3.5 - 4.5 | 70 - 80 |
| CH (on C3) | 3.5 - 4.2 | 65 - 75 |
| CH₂ (hexyl chain) | 1.2 - 1.8 | 22 - 35 |
| CH₃ (hexyl chain) | 0.8 - 1.0 | 13 - 15 |
Note: These are predicted ranges and can be influenced by the solvent and other experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.
A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The presence of the sulphate group would be confirmed by strong absorption bands typically appearing in two regions: a symmetric stretching vibration (νs) around 1000 cm⁻¹ and an asymmetric stretching vibration (νas) around 1215-1260 cm⁻¹. The C-H stretching vibrations of the alkyl chains would be observed in the 2850-3000 cm⁻¹ region.
Table 2: Key FTIR Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| O-H (hydroxyl) | 3200 - 3600 (broad) |
| C-H (alkyl) | 2850 - 3000 |
| S=O (sulphate) | 1215 - 1260 (asymmetric stretch) |
| S-O (sulphate) | 1000 (symmetric stretch) |
UV-Visible Spectroscopy in Degradation Studies and Quantification
While this compound itself does not possess strong chromophores for direct UV-Visible absorption in the standard range (200-800 nm), this technique is invaluable for indirect quantification and for monitoring its degradation. For instance, in electrochemical degradation studies of similar surfactants like sodium 2-ethylhexyl sulphate, changes in the concentration over time can be monitored. researchgate.net
Degradation processes, such as advanced oxidation processes, can lead to the formation of byproducts that may absorb in the UV-Visible region. By tracking the appearance or disappearance of these absorption bands, the kinetics and efficiency of the degradation process can be determined. Furthermore, derivatization reactions can be employed to introduce a chromophore into the molecule, allowing for its quantification using a calibration curve based on Beer-Lambert's law.
Mass Spectrometry (MS) and Ionization Techniques (ESI, APCI, MALDI)
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. For a non-volatile and ionic compound like this compound, soft ionization techniques are essential.
Electrospray Ionization (ESI) is particularly well-suited for this surfactant. emory.edu In ESI-MS, the molecule would typically be observed as a negatively charged ion, [M-Na]⁻, corresponding to the 2-ethyl-3-hydroxyhexyl sulphate anion. High-resolution mass spectrometry would allow for the precise determination of its mass, confirming the elemental formula.
Atmospheric Pressure Chemical Ionization (APCI) is another viable technique, especially when coupled with liquid chromatography. emory.edu It is effective for moderately polar molecules and can provide molecular ion information.
Matrix-Assisted Laser Desorption/Ionization (MALDI) can also be used, particularly for analyzing mixtures or formulations containing the surfactant. emory.edu The sample is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte. emory.edu
Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural information, confirming the connectivity of the ethyl, hexyl, hydroxyl, and sulphate groups.
Physico-chemical Characterization Methodologies (Focused on Surfactant Behavior, not intrinsic properties)
The utility of this compound is defined by its behavior as a surfactant. Understanding its aggregation and interfacial properties is paramount.
Critical Micelle Concentration (CMC) Determination and its Determinants
The critical micelle concentration (CMC) is a fundamental property of any surfactant, representing the concentration at which individual surfactant molecules (unimers) begin to aggregate into organized structures called micelles. wikipedia.org Above the CMC, properties of the solution such as surface tension, conductivity, and solubilizing capacity change markedly. wikipedia.orgnih.gov
The CMC of this compound can be determined using various techniques that monitor a physical property of the solution as a function of surfactant concentration. nih.govnih.gov A plot of the property versus concentration will show a distinct break or change in slope at the CMC. wikipedia.org
Common methods for CMC determination include:
Tensiometry: Measures the surface tension of the solution, which decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant. wikipedia.org
Conductivity: Applicable to ionic surfactants like this compound. The conductivity of the solution increases with concentration, but the slope of this increase changes at the CMC due to the lower mobility of the larger micelles compared to the individual ions.
Fluorescence Spectroscopy: Utilizes a fluorescent probe whose spectral properties are sensitive to the polarity of its microenvironment. The probe will partition into the hydrophobic core of the micelles as they form, leading to a significant change in its fluorescence signal. nih.gov
The CMC value is influenced by factors such as temperature, the presence of electrolytes, and the addition of other organic molecules. wikipedia.org For instance, the addition of salts to a solution of an ionic surfactant typically lowers the CMC due to the shielding of electrostatic repulsion between the ionic head groups.
Surface Tension Measurements for Interfacial Activity Studies
Surface tension measurements are fundamental to characterizing the interfacial activity of this compound. As a surfactant, it preferentially adsorbs at interfaces, such as the air-water interface, thereby reducing the surface tension of the water.
The effectiveness of a surfactant is often gauged by its ability to lower the surface tension at a given concentration. By measuring the surface tension across a range of concentrations below the CMC, the efficiency of adsorption can be evaluated. The concentration at which the maximum reduction in surface tension is achieved corresponds to the CMC. wikipedia.org
These measurements are typically performed using a tensiometer, which can employ methods such as the du Noüy ring method or the Wilhelmy plate method. The data obtained is not only crucial for determining the CMC but also for understanding the packing of the surfactant molecules at the interface and for calculating important thermodynamic parameters of micellization and adsorption.
Rheological Investigations of Formulations
A thorough investigation for scientific literature and research data concerning the rheological properties of formulations containing this compound did not yield specific, detailed findings or data tables. Publicly available scientific and technical resources lack in-depth studies on the viscosity, shear behavior, and other rheological characteristics of this particular compound in formulated systems.
While general information on the chemical and physical properties of a structurally related ester, 2-Ethyl-3-hydroxyhexyl 2-methylpropanoate, is available, this information does not extend to the rheological behavior of the specified sulphate compound in solution or formulation. The rheological properties of a substance are highly dependent on its specific molecular structure and interactions in a given medium, and therefore, data from related but different compounds cannot be used to accurately describe the behavior of this compound.
Without access to dedicated research on this compound, any discussion on its rheological profile would be speculative and would not meet the required standards of a professional and authoritative article based on verifiable data. Further research and publication in this specific area would be necessary to provide a detailed account of the rheological investigations of this compound formulations.
Environmental Transformation and Biodegradation Dynamics of Sodium 2 Ethyl 3 Hydroxyhexyl Sulphate
Microbial Degradation Mechanisms of Branched Alkyl Sulfates
The biodegradation of branched primary alkyl sulfates is a well-established phenomenon, challenging earlier assumptions that branching hinders microbial breakdown. nih.gov In fact, studies have demonstrated that alkyl sulfates with 2-alkyl branches can be as rapidly and completely biodegraded as their linear counterparts. nih.gov This process is initiated by specialized enzymes produced by various microorganisms, which cleave the sulfate (B86663) ester bond, releasing the alcohol for further metabolism.
The initial and rate-limiting step in the biodegradation of alkyl sulfate surfactants is the enzymatic hydrolysis of the sulfate ester bond, a reaction catalyzed by a class of enzymes known as alkylsulfatases. While the enzymes responsible for the degradation of linear alkyl sulfates are well-documented, the discovery of novel alkylsulfatases with specificity for branched structures has been a significant advancement in the field. nih.govnih.gov
Research has led to the isolation of several bacterial strains, particularly from the genus Pseudomonas, capable of utilizing branched alkyl sulfates as their sole source of carbon and energy. nih.govnih.gov These microorganisms have been found to produce a variety of alkylsulfatases, some of which are constitutive, while others are inducible and highly specific to the structure of the surfactant. nih.govnih.gov
For instance, studies on the biodegradation of 2-butyloctyl sulfate, a structurally related branched primary alkyl sulfate, have identified several distinct alkylsulfatases. nih.govnih.gov These enzymes exhibit unique specificities, some acting on both linear and branched substrates, while others are exclusively active on the branched form. nih.gov This enzymatic diversity underscores the adaptability of microbial populations to degrade a wide array of surfactant structures.
A summary of key alkylsulfatases involved in the degradation of branched primary alkyl sulfates is presented below:
| Enzyme | Producing Organism (Example) | Substrate Specificity | Inducibility | Reference |
| AP1 | Pseudomonas sp. strain AE-A | Weakly active on both linear (SDS) and branched (2-butyloctyl sulfate) substrates | Constitutive | nih.gov |
| AP2 | Pseudomonas sp. strain AE-A | Active on branched (2-butyloctyl sulfate) but not linear (SDS) substrates | Inducible by 2-butyloctyl sulfate | nih.govnih.gov |
| DP1 | Pseudomonas sp. strain AE-D | Active on branched (2-butyloctyl sulfate) but not linear (SDS) substrates | Inducible by 2-butyloctyl sulfate | nih.govnih.govresearchgate.net |
| SdsA1 | Pseudomonas aeruginosa | Acts on primary alkyl sulfates | - | nih.gov |
| SdsAP | Pseudomonas sp. S9 | Hydrolyzes primary alkyl sulfates like SDS | - | nih.gov |
SDS: Sodium Dodecyl Sulfate
The enzymatic cleavage of the sulfate group from a branched alkyl sulfate, such as sodium 2-ethyl-3-hydroxyhexyl sulphate, by an alkylsulfatase yields the corresponding alcohol and an inorganic sulfate ion. nih.govnih.gov This initial hydrolytic step is crucial as it transforms the surfactant into a more readily metabolizable intermediate. nih.govnih.gov The nomenclature of these enzymes, such as P1 and P2, was originally based on their electrophoretic mobility. nih.gov
Following the initial hydrolysis, the resulting branched alcohol, in this case, 2-ethyl-3-hydroxyhexanol, enters a central metabolic pathway. The alcohol is sequentially oxidized to its corresponding aldehyde and then to a carboxylic acid. nih.gov This conversion is catalyzed by alcohol and aldehyde dehydrogenases, respectively. nih.gov The resulting branched-chain carboxylic acid is then susceptible to further degradation through established oxidative pathways.
The metabolic sequence can be summarized as follows:
Hydrolysis: this compound is hydrolyzed by a specific alkylsulfatase (e.g., an enzyme analogous to DP1 or AP2) to yield 2-ethyl-3-hydroxyhexanol and sodium sulfate. nih.govnih.gov
Oxidation to Aldehyde: The primary alcohol group of 2-ethyl-3-hydroxyhexanol is oxidized to an aldehyde by an alcohol dehydrogenase.
Oxidation to Carboxylic Acid: The aldehyde is further oxidized to the corresponding carboxylic acid, 2-ethyl-3-hydroxyhexanoic acid, by an aldehyde dehydrogenase. nih.gov
Once the branched-chain carboxylic acid is formed, its complete mineralization to carbon dioxide and water proceeds through a combination of oxidative pathways, primarily ω-oxidation and β-oxidation. wikipedia.orgddugu.ac.innih.gov
ω-Oxidation (Omega-Oxidation): This pathway involves the oxidation of the terminal methyl group (the ω-carbon) of the fatty acid. wikipedia.orgresearchgate.netnih.gov This process is particularly important for the metabolism of branched-chain fatty acids where the branching may hinder the typical β-oxidation process. nih.gov ω-oxidation introduces a hydroxyl group at the terminal carbon, which is then further oxidized to a carboxylic acid, forming a dicarboxylic acid. wikipedia.orgresearchgate.net This dicarboxylic acid can then undergo β-oxidation from either end. wikipedia.org
β-Oxidation: This is the primary pathway for the degradation of straight-chain fatty acids, where two-carbon units are sequentially cleaved from the carboxyl end of the fatty acyl-CoA molecule. ddugu.ac.innih.gov In the case of branched-chain fatty acids, β-oxidation can proceed until the branch point is reached. The presence of a branch can sometimes block further degradation by this pathway, necessitating the involvement of other enzymatic processes like α-oxidation (removal of a single carbon) or the aforementioned ω-oxidation. nih.gov
For a molecule like 2-ethyl-3-hydroxyhexanoic acid, the degradation would likely involve a combination of these pathways to completely break down the carbon skeleton.
Environmental Fate Modeling and Pathway Elucidation
The environmental fate of a chemical is influenced by a combination of transport, transfer, and transformation processes. For this compound, its ultimate persistence in the environment is determined by its susceptibility to both biotic and abiotic degradation mechanisms.
Hydrolytic Degradation: The hydrolysis of alkyl sulfates can occur abiotically, although this process is generally much slower than enzymatic hydrolysis. The rate of hydrolysis is influenced by factors such as pH and temperature. rsc.orgnih.gov For instance, the hydrolysis of some C12 primary alkyl sulfates has been shown to be autocatalyzed by protons generated from the hydrogen sulfate ion. rsc.org Generally, alkyl sulfates exhibit greater susceptibility to hydrolysis compared to their sulfonate counterparts. cleaninginstitute.org
Photolytic Degradation: Photolysis, or degradation by light, can also contribute to the transformation of organic compounds in the environment. nih.govresearchgate.net The rate and extent of photolytic degradation depend on the chemical structure of the compound and the presence of photosensitizing agents. researchgate.net For some organic molecules, photolysis can be a significant degradation pathway, particularly in sunlit surface waters. nih.gov However, for many surfactants, biodegradation is the predominant removal mechanism. researchgate.net
The rate and extent of biodegradation of this compound in the environment are governed by a complex interplay of various factors:
Microbial Population: The presence of a microbial community adapted to degrading branched alkyl sulfates is paramount. nih.gov This includes the number and types of microorganisms capable of producing the necessary alkylsulfatase enzymes. nih.gov
Bioavailability: The accessibility of the surfactant to the microorganisms is a key limiting factor. nih.govnih.gov Sorption to sediment and soil particles can reduce the concentration of the surfactant in the aqueous phase, thereby decreasing its bioavailability. nih.govresearchgate.net The concentration of the surfactant itself can also play a role; at concentrations above the critical micelle concentration (CMC), the surfactant forms micelles, which can affect its uptake by microorganisms. nih.gov
Environmental Conditions:
Temperature: Biodegradation rates are generally temperature-dependent, with optimal rates occurring within a specific temperature range for the active microbial population. cleaninginstitute.org
pH: The activity of alkylsulfatases and other metabolic enzymes is pH-dependent, with most microbial degradation processes occurring optimally near neutral pH. core.ac.uk
Oxygen Availability: The complete aerobic biodegradation of the alkyl chain via β-oxidation requires the presence of oxygen. nm.gov Under anaerobic conditions, the degradation of many surfactants is significantly slower or may not occur at all. researchgate.net
Nutrients: The presence of essential nutrients, such as nitrogen and phosphorus, is necessary to support microbial growth and metabolism. nih.gov
Chemical Structure: The structure of the surfactant molecule itself is a primary determinant of its biodegradability. While modern branched alkyl sulfates are designed to be biodegradable, the specific position and length of the branches can influence the degradation rate. nih.govresearchgate.net
A summary of factors influencing biodegradation is provided below:
| Factor | Influence on Biodegradation | References |
| Microbial Consortia | Presence of adapted microorganisms with specific enzymes is crucial for degradation. | nih.govcore.ac.uk |
| Bioavailability | Sorption to solids can decrease availability to microbes; micelle formation can also impact uptake. | nih.govnih.govresearchgate.net |
| Temperature | Affects microbial activity and enzyme kinetics. | cleaninginstitute.org |
| pH | Influences enzyme activity and microbial growth. | core.ac.uk |
| Oxygen | Aerobic conditions are generally required for complete and rapid degradation. | researchgate.netnm.gov |
| Nutrient Availability | Essential for microbial growth and metabolism. | nih.gov |
| Chemical Structure | Branching pattern and chain length can affect the rate of enzymatic attack. | nih.govresearchgate.net |
Identification and Analysis of Transformation Products and Metabolites
The environmental transformation of this compound is anticipated to proceed through a series of metabolic steps, primarily driven by microbial activity. While specific studies on the complete biodegradation pathway of this exact compound are not extensively documented in publicly available literature, the metabolic fate of structurally similar compounds, particularly 2-ethylhexanol and other 2-ethylhexyl derivatives, has been investigated. These studies provide a strong foundation for identifying the likely transformation products and metabolites of this compound.
The initial step in the biodegradation of an alkyl sulphate, such as this compound, is the enzymatic cleavage of the sulphate ester bond by sulphatase enzymes. This reaction would release the inorganic sulphate ion and the corresponding alcohol, 2-ethyl-3-hydroxyhexanol. Following this initial hydrolysis, the resulting alcohol is expected to undergo further oxidation.
The metabolic pathway of 2-ethylhexanol, a structurally related primary alcohol, has been studied in various organisms and environmental systems. nih.govtandfonline.comnih.gov These studies reveal a common pathway involving the oxidation of the alcohol to an aldehyde and then to a carboxylic acid, which can then enter further metabolic cycles. Microorganisms capable of degrading plasticizers containing 2-ethylhexanol have been shown to produce 2-ethylhexanoic acid. nih.gov Under anaerobic conditions, 2-ethylhexanol can be degraded, with 2-ethylhexanoic acid identified as an intermediate before eventual conversion to methane (B114726) and carbon dioxide. nih.gov
In rats, orally administered 2-ethylhexanol is metabolized into several key products that are primarily excreted in the urine. nih.govtandfonline.comtandfonline.com These metabolites provide a model for the likely downstream products in environmental biodegradation. The identified metabolites include 2-ethylhexanoic acid, hydroxylated derivatives, and their glucuronide conjugates. nih.govtandfonline.com
The primary transformation products and metabolites expected from the biodegradation of this compound, based on the metabolism of 2-ethylhexanol, are detailed in the following table.
Table 1: Potential Transformation Products and Metabolites of this compound
| Compound Name | Chemical Formula | Metabolic Step | Research Context |
|---|---|---|---|
| 2-ethyl-3-hydroxyhexanol | C₈H₁₈O₂ | Initial hydrolysis product of the parent compound. | Inferred initial product. |
| 2-ethylhexanoic acid | C₈H₁₆O₂ | Oxidation product of the 2-ethylhexyl moiety. nih.govtandfonline.comtandfonline.com | A major metabolite of 2-ethylhexanol. nih.govtandfonline.comnih.gov |
| 5-hydroxy-2-ethylhexanoic acid | C₈H₁₆O₃ | Further oxidation (ω-1 oxidation) of the alkyl chain. nih.govtandfonline.comtandfonline.com | Identified as a urinary metabolite of 2-ethylhexanol in rats. nih.govnih.gov |
| 6-hydroxy-2-ethylhexanoic acid | C₈H₁₆O₃ | Further oxidation (ω-oxidation) of the alkyl chain. nih.govtandfonline.com | Identified as a urinary metabolite of 2-ethylhexanol in rats. nih.govtandfonline.com |
| 2-ethyl-5-ketohexanoic acid | C₈H₁₄O₃ | Oxidation of the secondary alcohol group formed during ω-1 oxidation. tandfonline.comnih.gov | Identified as a metabolite of 2-ethylhexanol. tandfonline.comnih.gov |
| 2-ethyl-1,6-hexanedioic acid (2-ethyladipic acid) | C₈H₁₄O₄ | Further oxidation of the terminal methyl group to a carboxylic acid. nih.govtandfonline.comtandfonline.com | A significant urinary metabolite of 2-ethylhexanol. nih.govnih.gov |
The analytical methods employed for the identification of these metabolites typically involve gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.gov These techniques allow for the separation and identification of the various organic acids and their conjugates formed during the biodegradation process.
It is important to note that the presence of the hydroxyl group at the 3-position in the parent compound, this compound, may influence the precise metabolic pathway and the relative abundance of the resulting metabolites compared to those of 2-ethylhexanol. However, the fundamental processes of sulphate ester cleavage followed by oxidation of the alkyl chain are expected to be the core features of its environmental transformation. Further research focusing directly on the biodegradation of this compound is necessary to fully elucidate its environmental fate and confirm the identity and distribution of its transformation products.
Mechanistic Investigations of Sodium 2 Ethyl 3 Hydroxyhexyl Sulphate in Advanced Applications
Interfacial Science and Surfactant Self-Assembly
The self-assembly of surfactants in solution is a phenomenon governed by a delicate balance of intermolecular forces. For Sodium 2-ethyl-3-hydroxyhexyl sulphate, its distinct molecular features—a branched alkyl chain, a hydroxyl group, and a sulphate headgroup—play a crucial role in dictating its aggregation behavior.
The initiation of micellization, marked by the critical micelle concentration (CMC), is a key characteristic of any surfactant. For alkyl sulfates, the CMC is influenced by the length of the hydrophobic tail; longer chains generally lead to lower CMCs. The C8 alkyl chain of this compound suggests a moderate CMC. However, the presence of an ethyl group at the 2-position introduces branching, which typically increases the CMC compared to its linear isomer, sodium octyl sulfate (B86663). This is because the branched structure increases the cross-sectional area of the hydrophobic tail, making it more difficult to pack into a spherical micelle.
The presence of the hydroxyl group at the 3-position can further influence micellization. This polar group, located on the hydrophobic chain, can participate in hydrogen bonding with water molecules, potentially increasing the surfactant's water solubility and, consequently, its CMC.
Once micelles form, their shape is determined by the surfactant's packing parameter. This parameter relates the volume of the hydrophobic tail to the area of the headgroup and the tail length.
Spherical Micelles: At concentrations just above the CMC, surfactants like this compound are expected to form spherical micelles. In this arrangement, the hydrophobic tails are sequestered in the core, minimizing contact with water, while the hydrophilic sulphate headgroups form the outer corona, interacting with the aqueous environment.
Ellipsoidal and Cylindrical Micelles: As the surfactant concentration increases, a transition from spherical to ellipsoidal and then to cylindrical (or rod-like) micelles can occur. This transition is driven by the desire to further reduce the hydrophobic-water interface. The branched and hydroxylated structure of this compound may influence the concentration at which these transitions happen. The branching can create packing constraints that might favor the formation of non-spherical aggregates at lower concentrations than a linear counterpart.
The molecular architecture of this compound has a profound impact on its self-assembly.
Branching: The 2-ethyl group disrupts the ordered packing of the alkyl chains within the micelle. researchgate.net This steric hindrance can lead to a less dense hydrophobic core and a larger surface area per molecule at the micelle-water interface. researchgate.net Consequently, the aggregation number (the number of surfactant molecules in a micelle) may be smaller for branched surfactants compared to their linear isomers. researchgate.net
Hydroxyl Group: The hydroxyl group on the alkyl chain introduces polarity into the hydrophobic region. ill.fr This can lead to several effects. It may increase the effective size of the hydrophobic part of the molecule due to associated water molecules, or it could lead to specific interactions, such as hydrogen bonding, between adjacent surfactant molecules within the micelle. nih.gov Studies on other hydroxylated surfactants have shown that such groups can induce strong structural rearrangements in the self-assemblies. ill.fr This could potentially favor the formation of more complex structures beyond simple micelles, such as lamellar phases or vesicles, under specific conditions. ill.fr
Table 1: Expected Influence of Molecular Features on Self-Assembly of this compound
| Molecular Feature | Expected Effect on Micellization and Aggregation |
| C8 Alkyl Chain | Provides the primary hydrophobic driving force for self-assembly. |
| 2-Ethyl Branch | Increases the effective cross-sectional area of the tail, potentially increasing the CMC and favoring non-spherical aggregates. |
| 3-Hydroxyl Group | Introduces polarity to the tail, potentially increasing the CMC and influencing inter-surfactant interactions within the aggregate. |
| Sulphate Headgroup | Provides strong hydrophilicity and electrostatic repulsion between headgroups, influencing micelle size and shape. |
As an anionic surfactant, the behavior of this compound is significantly influenced by the presence of counterions (like Na+) and the properties of the solvent.
In aqueous solutions, the sodium counterions are attracted to the negatively charged sulphate headgroups at the micelle surface. This binding of counterions reduces the electrostatic repulsion between the headgroups, which in turn favors the growth of micelles and can lower the CMC. The degree of counterion binding is dependent on the specific ion and its concentration in the solution.
In solvent systems containing dissolved salts (brine), which are common in many industrial applications, the high concentration of electrolytes further screens the electrostatic repulsions between the surfactant headgroups. This enhanced screening promotes micellization at lower surfactant concentrations and can induce transitions to larger, non-spherical aggregates. However, very high salinity can also lead to a decrease in surfactant solubility, potentially causing precipitation. The presence of divalent cations like Ca2+ and Mg2+ in the brine, which are common in reservoir fluids, can have an even more pronounced effect, leading to stronger binding to the sulphate headgroups and a greater reduction in inter-headgroup repulsion. mdpi.com
Role in Enhanced Oil Recovery (EOR) Formulations: Mechanistic Aspects
Surfactants are a key component in chemical EOR, where they are injected into oil reservoirs to mobilize trapped oil that cannot be recovered by conventional methods. youtube.com The effectiveness of a surfactant in EOR is primarily determined by its ability to reduce the interfacial tension (IFT) between oil and water and to alter the wettability of the reservoir rock. researchgate.net
The primary mechanism by which surfactants like this compound enhance oil recovery is by drastically lowering the oil-water IFT. nih.gov In a reservoir, a significant amount of oil is trapped in the pores of the rock by high capillary forces, which are a direct result of the high IFT between the oil and the water used in waterflooding. By reducing the IFT to ultra-low values (typically <10⁻³ mN/m), the capillary forces are minimized, allowing the trapped oil droplets to be mobilized and displaced by the injected fluid. ijrpr.comnih.gov
The surfactant molecules achieve this by adsorbing at the oil-water interface, orienting themselves with their hydrophobic tails in the oil phase and their hydrophilic headgroups in the water phase. This creates a monomolecular film that effectively bridges the two immiscible phases. The structure of this compound, with its branched and hydroxylated tail, can be particularly effective in creating a disordered and flexible interfacial layer, which is conducive to achieving ultra-low IFT.
The molecular structure of the surfactant is critical for its performance in the complex environment of an oil reservoir. researchgate.net
Branching: Branched alkyl chains, like the 2-ethylhexyl group in this compound, are known to improve the surfactant's performance in EOR. researchgate.net The branching increases the surfactant's solubility in the oil phase and can lead to a more efficient disruption of the ordered structure of water at the interface, which contributes to lowering the IFT. researchgate.net Furthermore, branched surfactants can be more effective at creating the microemulsions that are often associated with the most efficient oil displacement. researchgate.net
Hydroxyl Group: The presence of a hydroxyl group on the hydrophobic tail can enhance the surfactant's tolerance to high salinity and hardness, which are common conditions in oil reservoirs. nih.gov This is because the hydroxyl group can help to keep the surfactant hydrated and soluble, even in the presence of high concentrations of salts. This improved salt tolerance is crucial for maintaining the surfactant's effectiveness throughout the reservoir.
Interactions with Biological Macromolecules (e.g., Proteins, Cell Membranes)
The interaction of this compound with biological macromolecules is a critical aspect of its mechanistic profile in advanced applications. As a branched-chain anionic surfactant, its behavior is governed by the principles of hydrophobic and electrostatic interactions, which dictate its association with proteins and lipid bilayers. While direct research on this compound is limited, the broader class of alkyl sulfates provides a foundational understanding of these interactions. The presence of a hydroxyl group and ethyl branching on the hexyl chain introduces specific stereochemical factors that are expected to modulate its interactive properties compared to linear alkyl sulfates.
Binding Site Analysis and Affinity Determinations
Detailed binding site analysis and affinity determinations for this compound with specific proteins are not extensively documented in publicly available literature. However, the general principles of surfactant-protein interactions suggest that the binding is primarily driven by the hydrophobic alkyl chain, with the sulfate headgroup contributing to electrostatic interactions with charged amino acid residues on the protein surface.
The binding of alkyl sulfates to proteins is often a cooperative process. wikipedia.org At low concentrations, surfactant molecules may bind to high-affinity sites, which are typically hydrophobic patches on the protein surface. As the concentration increases, a more extensive, cooperative binding occurs, leading to the denaturation of the protein. wikipedia.org This process involves the unfolding of the protein's tertiary structure as the hydrophobic core becomes exposed and subsequently coated by surfactant molecules.
The affinity of an alkyl sulfate for a protein is influenced by several factors, including the length and structure of the alkyl chain, the nature of the protein, and the surrounding environmental conditions such as pH and ionic strength. For branched structures like this compound, the ethyl group at the 2-position and the hydroxyl group at the 3-position would likely influence the packing of the surfactant molecules on the protein surface, potentially affecting the binding affinity and cooperativity compared to a linear counterpart.
While specific affinity constants for this compound are not available, representative data for the binding of a related and well-studied anionic surfactant, Sodium Dodecyl Sulfate (SDS), to a model protein, bovine serum albumin (BSA), can provide illustrative insights into the potential binding characteristics.
Interactive Data Table: Illustrative Binding Parameters of Sodium Dodecyl Sulfate (SDS) with Bovine Serum Albumin (BSA)
| Parameter | Value | Conditions | Reference |
| High-Affinity Binding Sites | |||
| Number of Sites (n₁) | ~8-12 | pH 7.0, 25°C | General textbook knowledge |
| Association Constant (K₁) | ~10⁶ M⁻¹ | pH 7.0, 25°C | General textbook knowledge |
| Low-Affinity (Cooperative) Binding Sites | |||
| Number of Sites (n₂) | >100 | pH 7.0, 25°C | General textbook knowledge |
| Association Constant (K₂) | ~10³-10⁴ M⁻¹ | pH 7.0, 25°C | General textbook knowledge |
Note: This data is for Sodium Dodecyl Sulfate (SDS) and is intended to be illustrative of typical surfactant-protein binding parameters. The binding characteristics of this compound may differ due to its branched and hydroxylated structure.
Structural Perturbations of Biomolecules Induced by Branched Alkyl Sulfates
Branched alkyl sulfates, including by inference this compound, are known to induce significant structural perturbations in biological macromolecules such as proteins and cell membranes. These effects are central to their function in various applications.
Protein Denaturation:
The interaction of alkyl sulfates with proteins typically leads to the disruption of their native three-dimensional structure, a process known as denaturation. The hydrophobic tails of the surfactant molecules penetrate the protein's interior, disrupting the hydrophobic and van der Waals interactions that stabilize the folded state. The anionic sulfate headgroups then coat the unfolded polypeptide chain, leading to a net negative charge that causes electrostatic repulsion and further expansion of the protein structure.
Studies on sodium alkyl sulfates have shown that the resulting protein-surfactant complexes can be described as a "pearl-necklace" model, where micelles of the surfactant are formed along the unfolded polypeptide chain. nih.gov Research on short-chain alkyl sulfates (such as C8 sulfates, which are structurally related to the C8 backbone of this compound) indicates that the micelles formed on the protein can deviate from a perfect spherical shape. nih.gov The branching and hydroxylation in this compound would likely introduce further complexity to the geometry of these complexes.
Membrane Disruption:
The interaction of alkyl sulfates with cell membranes involves the insertion of the surfactant's hydrophobic tail into the lipid bilayer. This disrupts the ordered structure of the membrane, increasing its fluidity. nih.gov At a certain concentration, the surfactant can begin to solubilize the membrane, forming mixed micelles composed of lipids and surfactant molecules. wikipedia.org This process can lead to the extraction of membrane proteins. wikipedia.org
For instance, studies on Sodium Lauryl Sulfate (SLS) have demonstrated that it increases the fluidity of cell membranes, which can lead to an increase in intracellular calcium ion concentration. nih.gov The presence of a hydroxyl group in the alkyl chain of a surfactant, as seen in hydroxyl-substituted alkylbenzene sulfonates, can influence the intermolecular interactions and packing at interfaces, which may translate to altered effects on membrane structure. nih.gov It is plausible that the hydroxyl group of this compound could participate in hydrogen bonding with lipid headgroups or aqueous components at the membrane interface, influencing its disruptive potential.
Interactive Data Table: Effects of Alkyl Sulfates on Macromolecular Structures
| Macromolecule | Observed Structural Perturbation | Surfactant Class | Reference |
| Soluble Proteins | Unfolding of tertiary and secondary structure; formation of "pearl-necklace" complexes. | Sodium Alkyl Sulfates | nih.gov |
| Soluble Proteins | Micelles bound to the protein may deviate from a spherical shape. | Short-chain (C8) Sodium Alkyl Sulfates | nih.gov |
| Cell Membranes | Increased membrane fluidity. | Sodium Lauryl Sulfate | nih.gov |
| Cell Membranes | Solubilization into mixed micelles at higher concentrations. | General Anionic Surfactants | wikipedia.org |
Regulatory and Management Frameworks for Specialty Chemicals Non Safety/non Hazard Focused
Global Chemical Regulatory Systems and Their Applicability to Specialty Surfactants
Regulatory systems across the globe aim to manage the risks associated with chemical substances. wiley.law For specialty surfactants, which are used in a wide array of industrial and consumer products, compliance with these regulations is a prerequisite for market access. epa.govecfr.gov Key global regulations include the European Union's REACH, the United States' TSCA, and the United Nations' GHS. nist.gov These frameworks necessitate that manufacturers and importers provide comprehensive data on the properties and uses of their substances. wiley.law
The REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, which entered into force on June 1, 2007, is a comprehensive piece of legislation from the European Union. nih.govalberdingk-boley.de It aims to enhance the protection of human health and the environment from chemical risks while boosting the competitiveness of the EU chemicals industry. nih.govnih.gov REACH applies in principle to all chemical substances, including those used in industrial processes and everyday products. nih.govlawbc.com
The core principles of REACH are:
Registration: Companies that manufacture or import a substance into the EU in quantities of one tonne or more per year must register it with the European Chemicals Agency (ECHA). chemradar.com This process requires the submission of a technical dossier containing information on the substance's properties and uses. epa.gov For Sodium 2-ethyl-3-hydroxyhexyl sulphate (EC No. 284-793-0, CAS No. 84962-92-5), a registration has been filed under REACH, indicating that it can be placed on the European Economic Area market by the companies with a valid registration. chemradar.com
Evaluation: ECHA and the EU Member States evaluate the information submitted by companies to check for compliance and to assess if a substance constitutes a risk to human health or the environment. nih.govchemradar.com This can lead to requests for further information from the registrants.
Authorisation: The authorisation process aims to ensure that substances of very high concern (SVHCs) are progressively replaced by less hazardous alternatives. nih.govepa.gov Uses of these substances may be subject to prior authorisation. alberdingk-boley.de
Restriction: Restrictions are a mechanism to limit or ban the manufacture, placing on the market, or use of certain substances if they pose an unacceptable risk to health or the environment that needs to be addressed on a Community-wide basis. alberdingk-boley.denih.gov
REACH places the burden of proof on companies to identify and manage the risks linked to the substances they market in the EU. nih.govlawbc.com
In the United States, the Toxic Substances Control Act (TSCA) of 1976 provides the Environmental Protection Agency (EPA) with the authority to require reporting, record-keeping, and testing requirements for chemical substances and/or mixtures. epa.govepa.gov TSCA governs the production, importation, use, and disposal of specific chemicals in U.S. commerce. epa.govchemradar.com
The central component of TSCA is the Chemical Substance Inventory, a list of all existing chemical substances manufactured, processed, or imported in the United States. Any substance not on the Inventory is considered a "new chemical substance."
Existing Chemicals: If a substance like this compound is listed on the TSCA Inventory, it is considered an "existing" chemical. The Inventory now includes over 86,000 chemicals. These substances are subject to various reporting and risk evaluation rules under the amended TSCA.
New Chemicals: If a substance is not on the Inventory, it is deemed "new." Before a new chemical can be manufactured or imported, a Pre-manufacture Notice (PMN) must be submitted to the EPA at least 90 days prior. wiley.lawchemradar.com The EPA reviews the PMN to determine if the new substance "may present an unreasonable risk." wiley.law Once the review is complete and the company commences manufacturing, it must submit a Notice of Commencement (NOC), after which the EPA adds the substance to the TSCA Inventory. wiley.law
To determine if a substance is on the confidential portion of the inventory, a company must submit a Bona Fide Intent to manufacture or import request to the EPA. chemradar.com
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) is an internationally agreed-upon standard managed by the United Nations. chemradar.com It was developed to replace the various different classification and labeling standards used in different countries. The GHS is not a law itself, but a non-binding system that countries can adopt into their own regulations. Both the EU's CLP regulation and the US's Hazard Communication Standard (HCS) are aligned with GHS. epa.gov
The GHS process provides a standardized approach to hazard communication:
Hazard Classification: The process begins with the identification and classification of chemical hazards based on established criteria for physical, health, and environmental hazards. This involves assessing the substance's intrinsic properties.
Hazard Communication: Once classified, the hazards are communicated through standardized label elements and Safety Data Sheets (SDS).
Labels: A GHS-compliant label includes specific elements such as a product identifier, supplier identification, hazard pictograms, a signal word, hazard statements, and precautionary statements. chemradar.com The GHS specifies which elements should be used for each hazard class and category. chemradar.com
Safety Data Sheets (SDS): The GHS specifies a standardized 16-section format for SDSs. chemradar.com This ensures that information on handling, storage, and emergency measures is presented consistently, making it easier for users to find critical information. wiley.lawchemradar.com
This systematic process ensures that users of chemicals, like specialty surfactants, receive consistent and comprehensible safety information globally. wiley.law
Compliance Methodologies and Data Management for Novel Chemical Substances
For novel chemical substances, or those being introduced to new markets, companies must employ systematic compliance methodologies and robust data management practices. nist.gov This ensures that all regulatory obligations are met efficiently and accurately.
The process of managing chemical compliance typically involves several key steps, as outlined in the table below. A crucial first step is to determine which global markets a product will enter to understand the specific regulations that apply. Fragmented or manual data management systems can lead to inconsistencies and errors, making centralized and automated systems preferable. epa.gov Advanced compliance management software can significantly reduce the operational burden by helping to screen product portfolios, streamline supplier data collection, and automate reporting. nist.gov
Interactive Table: Key Steps in Chemical Registration and Compliance Management
| Step | Action | Description |
|---|---|---|
| 1. Initial Assessment | Evaluate substance portfolio and determine applicable regulations. | Identify which chemicals require registration based on volume, use, and target market (e.g., REACH for EU, TSCA for US). |
| 2. Role Confirmation & Planning | Confirm role (manufacturer, importer) and plan resources. | Determine obligations based on the company's position in the supply chain and establish budgets and timelines. |
| 3. Data Gap Analysis | Compare existing data against regulatory requirements. | Review available toxicological and environmental data to identify what information is missing and plan for new studies if necessary. |
| 4. Collaboration & Data Sharing | Engage with other registrants of the same substance. | For regulations like REACH, companies must work together to submit joint registration dossiers, which involves data sharing. |
| 5. Dossier Preparation & Submission | Compile all required data and submit to the relevant authority. | Prepare the technical dossier (for REACH) or Pre-manufacture Notice (for TSCA) using specified software formats. |
| 6. Post-Submission & Ongoing Compliance | Respond to authority requests and maintain compliance. | Address any requests for additional information from regulatory bodies and monitor for changes in regulations or substance classifications. |
Effective data management is the foundation of this process. Centralized chemical registration systems are vital for assigning unique identifiers to substances, tracking experimental data, and ensuring that information is easily accessible for regulatory submissions. These systems help avoid costly errors and ensure data integrity across an organization. epa.gov
International Agreements and Organizations in Chemical Stewardship
Beyond national and regional regulations like TSCA and REACH, a number of international agreements and organizations contribute to the global stewardship of chemicals. These frameworks promote cooperation and establish global standards for chemical safety, influencing domestic policies and industry practices for substances like this compound.
Key international bodies and agreements include:
The Organisation for Economic Co-operation and Development (OECD): The OECD develops internationally accepted methods for testing chemicals, known as OECD Test Guidelines. These guidelines are used by governments, industry, and academia to assess chemical safety. Data generated according to these guidelines in one OECD member country must be accepted in others, reducing the need for duplicative testing.
The Stockholm Convention on Persistent Organic Pollutants (POPs): This global treaty aims to protect human health and the environment from chemicals that are persistent, bioaccumulative, and toxic. nih.gov It requires parties to take measures to eliminate or reduce the release of POPs. chemradar.com
The Rotterdam Convention on the Prior Informed Consent (PIC) Procedure: This convention promotes shared responsibility in the international trade of hazardous chemicals. nih.gov It requires that exporting countries obtain the "prior informed consent" of the importing country before shipping chemicals listed in the convention. chemradar.com
The Basel Convention on the Control of Transboundary Movements of Hazardous Wastes: This agreement regulates the international movement of hazardous wastes to ensure they are managed in an environmentally sound manner. chemradar.com
The Inter-Organization Programme for the Sound Management of Chemicals (IOMC): Established in 1995, the IOMC is a coordinating group for major international organizations involved in chemical safety, including the WHO, ILO, and UNEP. It works to strengthen international cooperation and increase the effectiveness of chemical management programs.
The Global Framework on Chemicals (GFC): Adopted in 2023, this framework provides a roadmap for the sustainable management of chemicals and waste, succeeding the earlier Strategic Approach to International Chemicals Management (SAICM).
These international efforts create a foundation for product stewardship, which involves managing the health, safety, and environmental aspects of a product throughout its lifecycle.
Future Research Trajectories and Emerging Paradigms for Sodium 2 Ethyl 3 Hydroxyhexyl Sulphate
Advancements in Sustainable Synthesis Routes and Green Chemistry Principles
The future synthesis of Sodium 2-ethyl-3-hydroxyhexyl sulphate will likely be guided by the principles of green chemistry, emphasizing the use of renewable resources and environmentally sound processes. researchgate.netnih.gov The chemical industry's shift away from petrochemical feedstocks is driven by the need for sustainability, which includes reducing carbon footprints and minimizing toxic byproducts. researchgate.netrsc.org
The development of bio-based surfactants is a significant trend, with researchers focusing on converting biomass and agro-industrial waste into valuable chemicals. nih.govworldbiomarketinsights.comnih.gov Future research into the synthesis of this compound would logically explore pathways starting from renewable building blocks. The hydrophobic 2-ethylhexyl backbone, traditionally derived from petroleum, could potentially be sourced from bio-alcohols obtained through fermentation or other biocatalytic conversions of lignocellulosic biomass or sugars. worldbiomarketinsights.comnih.gov Projects like SURFs UP are actively exploring the use of wood processing waste and regional food waste to produce second-generation biosurfactants. worldbiomarketinsights.com Similarly, non-edible oils like those from cashew nut shells (CNSL) are being investigated as sustainable sources for surfactant hydrophobes. rsc.org
A plausible forward-looking synthetic strategy could involve the bio-based production of 2-ethylhexanol and its subsequent hydroxylation and sulfation. The selective introduction of a hydroxyl group at the C-3 position is a key challenge that could be addressed through enzymatic catalysis or selective microbial hydroxylation, offering a greener alternative to traditional chemical oxidation methods.
Table 1: Potential Renewable Feedstocks for Surfactant Synthesis
| Feedstock Category | Specific Examples | Potential for Hydrophobe Synthesis |
| Lignocellulosic Biomass | Wood chips, corn stover, switchgrass | Fermentative production of alcohols (e.g., butanol, hexanol) that can be further processed. |
| Agro-industrial Wastes | Molasses, whey, fruit pomace | Substrates for microbial fermentation to produce biosurfactants or precursor molecules. nih.gov |
| Plant-based Oils | Algal oil, non-edible seed oils | Source of fatty acids and alcohols for the surfactant tail. |
| Upcycled Polymers | Polyethylene waste | Catalytic conversion into long-chain alkylaromatics, which can be functionalized. acs.orgnih.govnih.gov |
The application of green chemistry principles extends to the reaction conditions themselves. For the sulfation step in the synthesis of this compound, future research will likely focus on replacing harsh sulfonating agents like oleum (B3057394) or sulfur trioxide-pyridine complexes with more benign alternatives. Enzymatic sulfation or the use of solid acid catalysts that can be easily recovered and reused would represent a significant advancement.
One promising approach for creating hydroxy sulfonated surfactants involves the use of cyclic sulfates as reactive intermediates. nih.gov These compounds can react with nucleophiles under controlled conditions, and their synthesis can be achieved through ruthenium-catalyzed oxidation of the corresponding sulfites, a method that can be more selective and cleaner than traditional routes. nih.gov Research into visible-light-promoted reactions, which can proceed at ambient temperatures without the need for external photocatalysts, also offers a novel strategy for synthesizing functionalized molecules like β-hydroxysulfides. beilstein-journals.org Such methods reduce energy consumption and minimize waste, aligning with the core tenets of green chemistry.
Refinement of Computational Modeling for Predictive Understanding
Computational modeling has become an indispensable tool in surfactant science, allowing for the prediction of molecular behavior and properties, thereby reducing the need for extensive empirical experimentation. acs.orgacs.org For a molecule like this compound, with its specific functional groups, computational methods are crucial for understanding how its structure dictates its function.
Molecular Dynamics (MD) and Dissipative Particle Dynamics (DPD) are powerful simulation techniques for studying the self-assembly of surfactants into micelles and other aggregates. acs.orgnih.govucl.ac.uk Future research will undoubtedly apply these methods to this compound to predict key parameters such as the critical micelle concentration (CMC), micelle shape and size, and the dynamics of micelle formation. ijiert.org
The presence of the 3-hydroxy group is expected to significantly influence the hydration of the surfactant head and the packing of molecules within a micelle. MD simulations can provide atomistic-level insights into the hydrogen bonding networks at the micelle-water interface and how the hydroxyl group affects the repulsion between the sulfate (B86663) headgroups. acs.org Coarse-grained MD simulations, which group atoms into larger beads, can be used to study larger systems over longer timescales, capturing phenomena like the transition from spherical to wormlike micelles. researchgate.netnih.gov
Table 2: Comparison of Simulation Techniques for Surfactant Systems
| Technique | Resolution | Typical Timescale | Key Applications for Hydroxy-Substituted Surfactants |
| All-Atom Molecular Dynamics (AA-MD) | Atomic | Nanoseconds (ns) to Microseconds (µs) | Detailed analysis of headgroup hydration, hydrogen bonding, and interfacial water structure. acs.orgnih.gov |
| Coarse-Grained Molecular Dynamics (CG-MD) | Molecular Fragments | Microseconds (µs) to Milliseconds (ms) | Prediction of CMC, micelle morphology, and phase behavior; study of large-scale aggregation. researchgate.netnih.gov |
| Dissipative Particle Dynamics (DPD) | Mesoscopic | Milliseconds (ms) and longer | Simulating complex formulations and the effect of surfactants on fluid properties and interfaces. ucl.ac.uk |
The behavior of surfactants is inherently a multiscale problem, from the molecular arrangement at interfaces to the macroscopic properties of emulsions and foams. Future research will likely employ multiscale modeling approaches to bridge these scales. For instance, parameters derived from quantum mechanical (QM) calculations on the surfactant headgroup can be used to refine force fields for classical MD simulations. acs.org The output from MD simulations, in turn, can inform larger-scale DPD or continuum models, such as phase-field models, which describe the evolution of fluid-fluid interfaces. arxiv.orguni-regensburg.de
This integrated computational approach will be vital for predicting how this compound influences complex interfacial phenomena, such as the lowering of interfacial tension, the stability of emulsions, and its interaction with solid surfaces. ucl.ac.ukworktribe.com Understanding these aspects is key to designing effective formulations for applications ranging from enhanced oil recovery to consumer products. nih.gov
Development of Novel Analytical Approaches for Trace Level Detection and Speciation
The ability to detect and quantify surfactants at trace levels in complex environmental and biological matrices is crucial for both quality control and environmental monitoring. For a compound like this compound, the challenge is twofold: achieving high sensitivity for trace detection and developing methods that can distinguish it from other isomeric and structurally related surfactants (speciation).
Future advancements in this area will likely rely on the coupling of high-performance separation techniques with sensitive detection methods. researchgate.net Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are becoming indispensable for the analysis of complex mixtures. longdom.orgchromatographyonline.comchemijournal.comscholarsrepository.com
For this compound, LC-MS would be the method of choice. The development of a robust LC method, possibly using hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with a suitable ion-pairing agent, would be necessary to achieve separation from other anionic surfactants. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, would then provide accurate mass measurements for confident identification and quantification, even at very low concentrations. chromatographyonline.com
Furthermore, tandem mass spectrometry (MS/MS) would be essential for speciation. By inducing fragmentation of the parent ion, MS/MS can generate a unique fragmentation pattern that serves as a fingerprint for the specific structure of this compound, allowing it to be distinguished from, for example, Sodium 4-ethyl-2-hydroxyhexyl sulphate or other isomers. Advances in ambient mass spectrometry techniques could also enable rapid, real-time detection of such surfactants on surfaces or in liquids with minimal sample preparation. researchgate.netnih.gov
Table 3: Emerging Analytical Techniques for Surfactant Speciation
| Technique | Principle | Applicability to this compound |
| LC-HRMS (e.g., LC-Orbitrap/TOF) | Chromatographic separation followed by high-resolution mass analysis. chromatographyonline.com | High-sensitivity detection and unambiguous identification based on accurate mass. |
| LC-MS/MS (e.g., Triple Quadrupole) | Chromatographic separation followed by parent ion selection and fragmentation. | Structural confirmation and quantification; differentiation of isomers based on unique fragment patterns. |
| Supercritical Fluid Chromatography (SFC)-MS | Separation using a supercritical fluid as the mobile phase, coupled to MS. chromatographyonline.com | An alternative separation technique for complex surfactant mixtures. |
| Ion Mobility Spectrometry-MS (IMS-MS) | Separation of ions in the gas phase based on size and shape, coupled to MS. chromatographyonline.com | Provides an additional dimension of separation, potentially resolving co-eluting isomers. |
Exploration of New Mechanistic Applications in Material Science and Biotechnology
The specific molecular architecture of this compound provides a fertile ground for research into new mechanistic applications. The presence of a hydroxyl group offers a site for further functionalization, while the branched structure and anionic head group are expected to govern its interfacial properties. Future research is anticipated to pivot towards leveraging these features for the development of advanced materials and biotechnological processes.
In material science , the branched nature of the hydrophobic tail of this compound is predicted to influence its packing at interfaces, potentially leading to lower surface tension and enhanced wetting properties compared to its linear counterparts. mdpi.com This could be particularly advantageous in applications requiring efficient surface modification of polymers or in the formulation of high-performance coatings and adhesives. mdpi.comrsc.org The hydroxyl group presents a reactive handle for covalently grafting the surfactant onto material surfaces, creating permanently modified interfaces with tailored hydrophilicity and functionality.
Future studies could investigate its role as a stabilizer in emulsion polymerization. The combination of its surface activity and the potential for hydrogen bonding via the hydroxyl group may afford unique control over particle size and stability in the synthesis of latexes and other polymeric nanoparticles. Research into α-sulfonated fatty acid esters has highlighted their utility in creating biologically soft detergents, suggesting a parallel path for developing environmentally benign materials. semanticscholar.org
In the realm of biotechnology , the interaction of this compound with biological macromolecules is a key area for future investigation. Anionic surfactants are known to interact with proteins, sometimes causing denaturation, but also offering pathways for protein solubilization and stabilization. nih.gov The presence of a hydroxyl group on this surfactant might modulate these interactions, potentially leading to milder effects on protein structure compared to more conventional anionic surfactants like sodium dodecyl sulphate (SDS). nih.gov This could open up applications in protein purification, formulation, and in the study of membrane proteins. nih.gov
Furthermore, the self-assembly properties of this surfactant in aqueous solutions could be exploited for the creation of novel drug delivery systems. The formation of micelles or other nanostructures could encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. The hydroxyl group could be further modified with targeting ligands to direct these nanocarriers to specific cells or tissues. The use of biosurfactants in nanotechnology as capping and reducing agents for nanoparticle synthesis provides a template for how synthetically derived, functionalized surfactants like this compound could be similarly employed. tandfonline.com
The biodegradability and toxicological profile of this compound will be a critical aspect of its development for both material science and biotechnological applications, aligning with the growing demand for sustainable chemical technologies. nih.gov
Data Tables
Table 1: Projected Physicochemical Properties of this compound
This table presents projected properties based on the analysis of structurally similar branched and hydroxyl-functionalized anionic surfactants. These values are hypothetical and require experimental verification.
| Property | Projected Value/Characteristic | Rationale based on Structural Analogs |
| Critical Micelle Concentration (CMC) | Moderately high | Branched chains can increase steric hindrance for micelle formation, leading to a higher CMC compared to linear isomers. mdpi.com |
| Surface Tension at CMC | Low | Branched structures can disrupt water's hydrogen-bonding network more effectively, leading to significant surface tension reduction. researchgate.net |
| Wetting Ability | Excellent | The combination of a branched structure and anionic head group is expected to provide superior wetting on various surfaces. mdpi.com |
| Foaming Power | Moderate | Branched-chain surfactants often exhibit lower foam stability compared to their linear counterparts. researchgate.net |
| Hydroxyl Group Reactivity | High | The secondary hydroxyl group is available for esterification, etherification, or other chemical modifications. researchgate.net |
Table 2: Potential Mechanistic Applications and Research Directions
This table outlines speculative applications and corresponding research questions for future investigation.
| Field | Potential Application | Key Research Question | Relevant Analogs/Concepts |
| Material Science | Polymer Surface Modification | How does covalent grafting of the surfactant via its hydroxyl group alter the surface energy and biocompatibility of polymers like PMMA or PET? | Surface modification with surfactants mdpi.com, Functionalized surfaces |
| Emulsion Polymerization | What is the effect of the branched structure and hydroxyl functionality on latex particle size distribution and stability? | Anionic surfactants in polymerization sancolo.com, α-sulfonated fatty acid esters semanticscholar.org | |
| Advanced Coatings | Can this surfactant be used to create self-stratifying coatings with enhanced adhesion and surface properties? | Functional additives in coatings, Surfactant-polymer interactions | |
| Biotechnology | Protein Solubilization | Can it solubilize membrane proteins with better preservation of their native conformation compared to traditional detergents? | Surfactant-protein interactions nih.gov, Milder non-ionic surfactants |
| Drug Delivery Nanosystems | What are the morphology and drug-loading characteristics of self-assembled structures of this surfactant? | Micellar drug delivery, Biosurfactants in nanotechnology tandfonline.com | |
| Biocatalysis in Micellar Media | How does the microenvironment of its micelles influence the activity and selectivity of enzymes in non-aqueous media? | Reverse micellar enzymology, Anionic reverse micelles acs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
